molecular formula C25H42O3 B095189 p-n-Octadecyloxybenzoic acid CAS No. 15872-50-1

p-n-Octadecyloxybenzoic acid

Cat. No. B095189
CAS RN: 15872-50-1
M. Wt: 390.6 g/mol
InChI Key: TZEWVAHWYIHCEC-UHFFFAOYSA-N
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Description

p-n-Octadecyloxybenzoic acid is a compound that exhibits liquid crystalline properties. It is part of a family of compounds known as alkoxybenzoic acids, which are characterized by their long paraffinic chains attached to a benzoic acid core. These compounds are of interest due to their ability to form mesophases, which are states of matter intermediate between solid and liquid, known as liquid crystals. The thermal and structural properties of these compounds are influenced by the length of the alkoxy chain and the specific molecular interactions that occur within their structures .

Synthesis Analysis

The synthesis of related compounds, such as the thermotropic liquid crystalline copolyester based on 8-(3-hydroxyphenyl) octanoic acid and p-hydroxybenzoic acid, involves polycondensation reactions. These reactions are typically catalyzed by phase transfer catalysts, which facilitate the oxidation of precursors like cardanol. Although the synthesis of p-n-octadecyloxybenzoic acid itself is not detailed in the provided papers, similar synthetic strategies may be employed, involving the attachment of the octadecyloxy chain to the benzoic acid core .

Molecular Structure Analysis

X-ray structure analyses have revealed that p-n-octadecyloxybenzoic acid molecules can form centrosymmetric hydrogen-bonded dimers. These dimers exhibit a non-planar conformation due to a gauche relation between the ether oxygen and the carbon atoms in the alkoxy chain. This conformation is consistent across different homologous members of the alkoxybenzoic acids. The arrangement of these dimers in the crystal lattice contributes to the unique thermal behavior and phase transitions observed in these compounds .

Chemical Reactions Analysis

The chemical reactions of p-n-octadecyloxybenzoic acid are not explicitly discussed in the provided papers. However, as a benzoic acid derivative, it is expected to undergo reactions typical of carboxylic acids, such as esterification and amidation. The presence of the alkoxy chain may influence the reactivity of the carboxylic acid group, potentially affecting the compound's ability to participate in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-n-octadecyloxybenzoic acid are closely related to its thermal behavior and phase transitions. Differential scanning calorimetry studies have shown that this compound exhibits multiple crystalline forms and mesophases, with distinct thermal transitions between them. The presence of a long paraffinic chain is a significant factor in determining the molecular motion within these mesophases. The thermal stability of the crystals and the glass transition in the metastable phase suggest the existence of disordered phases. Infrared spectroscopy has been used to study the molecular conformation changes among these phases, indicating that hydrogen bonding plays a crucial role in the stability of the crystal structures .

Scientific Research Applications

  • Thermal Studies on the Phase Transitions of p-n-Octadecyloxy Benzoic Acid (Part I) : Investigated the thermal properties of p-n-octadecyloxybenzoic acid, revealing three crystalline forms. The study discusses the molecular motion in the mesophase and how the long paraffinic chain affects it (Ikeda & Hatakeyama, 1976).

  • Thermal Properties of p-n-Octadecyloxybenzoic Acid (Part II) : Further explored the thermal properties, particularly in metastable and liquid crystalline states. The study provides insights into the molecular conformation changes among phases and the role of hydrogen bonds (Ikeda & Hatakeyama, 1977).

  • Occurrence, fate and risk assessment of parabens and their chlorinated derivatives in an advanced wastewater treatment plant : This study detected octylparaben, a compound with a longer chain similar to p-n-Octadecyloxybenzoic acid, in wastewater, suggesting environmental implications and biodegradation processes (Li et al., 2015).

  • Preparation of aromatic polyesters under unstoichiometric condition by reaction-induced crystallization of oligomers : Explored the polymerization of polyesters in the presence of p-n-Octadecyloxybenzoic acid under specific conditions, which is relevant in the field of polymer science (Kimura, Kohama, & Yamashita, 2002).

  • Biological functions of a synthetic compound, octadeca-9,12-dienyl-3,4,5-hydroxybenzoate : Investigated the biological activities of a compound synthesized from a similar compound, revealing potential applications in food, pharmaceutical, and cosmetic industries (Jang et al., 2009).

  • Characteristic profiles of urinary p-hydroxybenzoic acid and its esters (parabens) in children and adults from the United States and China : Examines the presence and implications of compounds related to p-n-Octadecyloxybenzoic acid in human exposure, suggesting health implications (Wang, Wu, Zhang, & Kannan, 2013).

  • Effects of alkyl chain length on molecular interactions. II Complex isomerism in the alkyl p-aminobenzoate-picric acid systems : Discussed how the length of the alkyl chain, similar to that in p-n-Octadecyloxybenzoic acid, affects molecular interactions (Togashi & Matsunaga, 1987).

  • Hydroxybenzoic acid isomers and the cardiovascular system : Reviewed the effects of hydroxybenzoic acids on the cardiovascular system, which may have implications for similar compounds like p-n-Octadecyloxybenzoic acid (Juurlink et al., 2014).

  • Photodegradation of single and mixture of parabens - Kinetic, by-products identification and cost-efficiency analysis : Explored the degradation of parabens, which are structurally related to p-n-Octadecyloxybenzoic acid, providing insights into environmental impacts and degradation processes (Gmurek et al., 2015).

  • In vivo and in vitro estrogen bioactivities of alkyl parabens : Investigated the estrogenic activities of parabens, which are structurally related to p-n-Octadecyloxybenzoic acid, suggesting potential health implications (Lemini et al., 2003).

properties

IUPAC Name

4-octadecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEWVAHWYIHCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166504
Record name p-n-Octadecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-n-Octadecyloxybenzoic acid

CAS RN

15872-50-1
Record name p-n-Octadecyloxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-n-Octadecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing methyl 4-octadecyloxybenzoate (30 g) and acetic acid (10 ml) was warmed until a solution was obtained. To this solution was added concentrated sulfuric acid (3 ml), and the mixture heated to slowly distill off the methyl acetate. This distillation was carried out over a period of 40 minutes. The solution was then cooled just below the boiling point and stirred for an additional 30 minutes. The hot reaction mixture was poured onto cold water and the solid filtered and dried. The product was then slurried in methylene chloride (100 ml) then filtered. The solid was recrystallized from 2-butanone to give 4-octadecyloxybenzoic acid (24 g).
Quantity
30 g
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10 mL
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3 mL
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Synthesis routes and methods II

Procedure details

This compound was prepared by hydrolysis of methyl 4-dodecyloxybenzoate in a manner analogous to that described above for 4-octadecyloxybenzoic acid.
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Synthesis routes and methods III

Procedure details

This compound was prepared by hydrolysis of methyl 4-docosyloxybenzoate in a manner analogous to that described above for 4-octadecyloxybenzoic acid.
Name
methyl 4-docosyloxybenzoate
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

The ester 35a (405 mg, 1.0 mmol) was dissolved in 15 ml THF and 50 ml methanol was added. Water (approximately 10 ml) was added until the solution remained cloudy with vigorous stirring, at which time lithium hydroxide monohydrate (840 mg, 20.0 mmol) was added. The reaction mixture was refluxed overnight, acidified with concentrated HCl and cooled. The precipitate was filtered, washed with water and air dried to yield 279 mg (71%) of a white powder.
Name
Quantity
405 mg
Type
reactant
Reaction Step One
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Quantity
15 mL
Type
solvent
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Quantity
50 mL
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reactant
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Quantity
840 mg
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Quantity
0 (± 1) mol
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Quantity
10 mL
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Ikeda, T Hatakeyama - Molecular Crystals and Liquid Crystals, 1977 - Taylor & Francis
… If the metastable crystals of pn-octadecyloxybenzoic acid … the metastable crystal of pn-octadecyloxybenzoic acid has a … molecules of pnoctadecyloxybenzoic acid was deuterated and …
Number of citations: 17 www.tandfonline.com
M Ikeda, T Hatakeyama - Molecular Crystals and Liquid Crystals, 1976 - Taylor & Francis
… Thermal properties of pn-octadecyloxybenzoic acid were … It was found that pn-octadecyloxybenzoic acid had three … properties of pn-octadecyloxybenzoic acid were investigated …
Number of citations: 18 www.tandfonline.com
S Sakagami, A Takase, M Nakamizo… - Molecular Crystals and …, 1973 - Taylor & Francis
… Smectic liquid crystal compounds used in this study are as follows ; pn-octyloxybenzoic acid (OOBA), pn-octadecyloxybenzoic acid … pn-Octadecyloxybenzoic acid …
Number of citations: 10 www.tandfonline.com
M IKEDA, T HATAKEYAMA - 1977 - pascal-francis.inist.fr
Keyword (fr) COMPOSE BENZENIQUE ACIDE CARBOXYLIQUE POLYMORPHISME ORDRE DESORDRE DESORDRE ORIENTATION STABILITE LIAISON HYDROGENE CRISTAL …
Number of citations: 0 pascal-francis.inist.fr
A Takase, S Sakagami, M Nakamizo - Molecular Crystals and …, 1973 - Taylor & Francis
The scattering of light by smectic liquid crystals is discussed in terms of theories which have been applied to the scattering from crystalline polymers. The I ⊥ patterns observed from the …
Number of citations: 7 www.tandfonline.com
EM Barrall, JF Johnson - Journal of Macromolecular Science …, 1979 - Taylor & Francis
Thermotropic liquid crystals offer uniquely ordered media for intermolecular reactions such as polymerization. Unlike the recently investigated topochemical polymerizations where …
Number of citations: 84 www.tandfonline.com
JM Sloan - 1982 - search.proquest.com
The work in this thesis describes the implementation and instrumentation of a rapid scanning Raman spectrometer. A specially constructed rapid scanning accessory is mounted onto …
Number of citations: 2 search.proquest.com

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